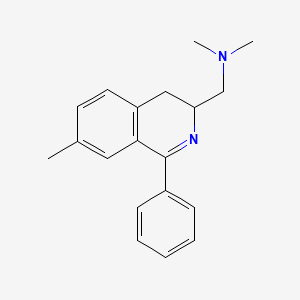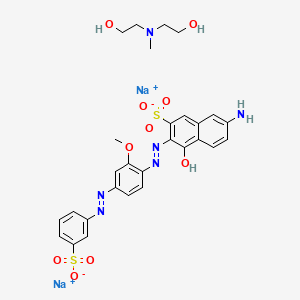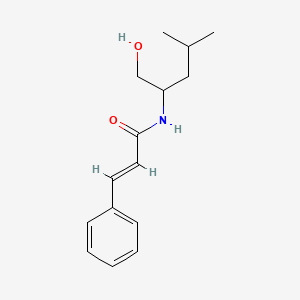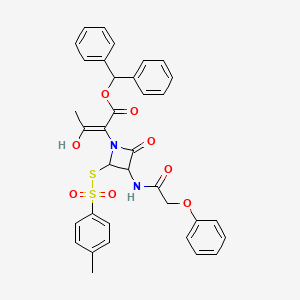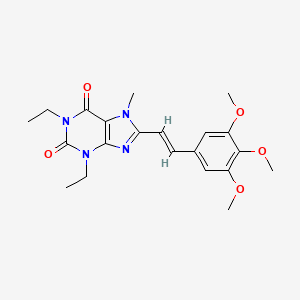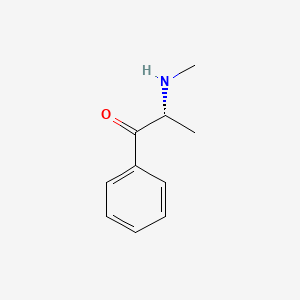
(+)-Methcathinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-Methcathinone is a psychoactive stimulant belonging to the cathinone class of compounds. It is structurally similar to methamphetamine and cathinone, the active ingredient in the khat plant. This compound has been studied for its potential effects on the central nervous system, including its stimulant and euphoric properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
(+)-Methcathinone can be synthesized through various methods. One common route involves the oxidation of ephedrine or pseudoephedrine using oxidizing agents such as potassium permanganate or chromic acid. The reaction typically occurs in an acidic medium and requires careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. These could include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity. The choice of reagents and conditions would be optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(+)-Methcathinone undergoes several types of chemical reactions, including:
Oxidation: It can be further oxidized to form various metabolites.
Reduction: Reduction reactions can convert it back to its precursor compounds.
Substitution: Various substituents can be introduced to the aromatic ring or the amine group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-methylcathinone, while reduction could produce methamphetamine.
Scientific Research Applications
(+)-Methcathinone has been studied extensively in various fields:
Chemistry: It serves as a model compound for studying the reactivity of cathinones and their derivatives.
Biology: Research has focused on its effects on neurotransmitter systems, particularly dopamine and serotonin.
Medicine: Investigations into its potential therapeutic uses and its role in substance abuse disorders.
Industry: Its synthesis and analysis contribute to the development of analytical techniques and safety protocols.
Mechanism of Action
(+)-Methcathinone exerts its effects primarily by increasing the release of dopamine and serotonin in the brain. It binds to and inhibits the reuptake transporters for these neurotransmitters, leading to elevated levels in the synaptic cleft. This results in enhanced stimulation of the central nervous system, producing effects such as increased alertness, euphoria, and reduced appetite.
Comparison with Similar Compounds
Similar Compounds
Methamphetamine: Shares a similar structure but has a different substitution pattern on the aromatic ring.
Cathinone: The parent compound found in the khat plant, with a similar core structure but different pharmacological properties.
Mephedrone: Another synthetic cathinone with distinct effects and a different substitution pattern.
Uniqueness
(+)-Methcathinone is unique in its specific binding affinity and potency at dopamine and serotonin transporters. Its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion, also distinguishes it from other similar compounds.
Properties
CAS No. |
160977-88-8 |
|---|---|
Molecular Formula |
C10H13NO |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
(2R)-2-(methylamino)-1-phenylpropan-1-one |
InChI |
InChI=1S/C10H13NO/c1-8(11-2)10(12)9-6-4-3-5-7-9/h3-8,11H,1-2H3/t8-/m1/s1 |
InChI Key |
LPLLVINFLBSFRP-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@H](C(=O)C1=CC=CC=C1)NC |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


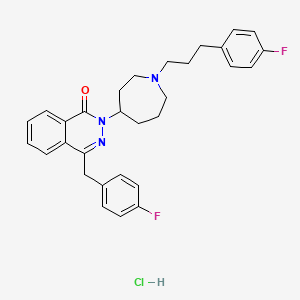




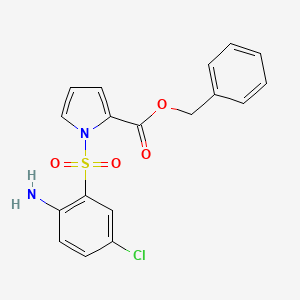

![N-[5-[[[2,4-Bis(1,1-dimethylpropyl)phenoxy]acetyl]amino]-2-chlorophenyl]-1-hydroxynaphthalene-2-carboxamide](/img/structure/B12728520.png)
